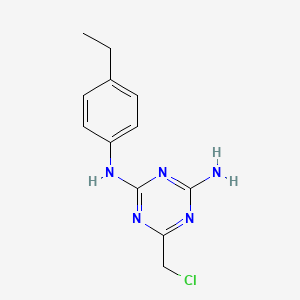

6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Description

Table 1.1: Key Historical Milestones in 1,3,5-Triazine Research

Significance in Chemical Research Literature

The significance of 1,3,5-triazine derivatives in the chemical research literature is underscored by their ubiquity across multiple domains, including organic synthesis, medicinal chemistry, materials science, and industrial chemistry. The triazine core, with its unique electronic structure and capacity for functionalization, has been recognized as a privileged scaffold—a term denoting structural motifs that are recurrently found in biologically active molecules and synthetic intermediates.

In organic synthesis, 1,3,5-triazine derivatives have served as versatile reagents and intermediates. The triazine ring’s electron-deficient nature, conferred by the presence of three nitrogen atoms, facilitates a wide range of substitution and addition reactions, enabling the construction of complex molecular architectures. For example, the use of s-triazine as a solid equivalent of hydrogen cyanide in the Gattermann reaction illustrates the practical advantages of the triazine scaffold in laboratory settings. The ability to introduce a variety of functional groups at the nitrogen and carbon positions of the triazine ring has made these compounds indispensable tools for synthetic chemists.

In the realm of medicinal chemistry, the triazine nucleus has been exploited for the design of molecules with diverse pharmacological activities. The incorporation of different substituents at the triazine core has yielded compounds with antimalarial, antiviral, anti-inflammatory, antitumoral, and antimicrobial properties. The compound this compound, by virtue of its chloromethyl and 4-ethylphenyl substituents, exemplifies the trend of designing triazine derivatives with enhanced biological activity and selectivity.

The significance of triazine derivatives extends to materials science and industrial chemistry, where these compounds have been employed in the synthesis of polymers, dyes, and agrochemicals. Cyanuric chloride, for instance, serves as a key intermediate in the production of reactive dyes and herbicides, highlighting the practical importance of triazine chemistry in large-scale industrial processes. The triazine scaffold’s stability and tunable reactivity have also facilitated its use in the development of advanced materials with tailored properties.

The prominence of 1,3,5-triazine derivatives in the chemical literature is further reflected in the volume and diversity of research publications dedicated to this class of compounds. Reviews and original research articles have chronicled the evolution of synthetic methodologies, the elucidation of structure-activity relationships, and the discovery of new applications for triazine-based molecules. The compound this compound occupies a distinctive position within this literature, serving as a model for the rational design and functionalization of the triazine core.

Table 1.2: Representative Applications and Research Domains for 1,3,5-Triazine Derivatives

Evolution of Academic Interest in N-Substituted Triazines

The academic interest in N-substituted triazines has evolved in tandem with advances in synthetic methodology, analytical techniques, and an expanding understanding of structure-activity relationships. The initial focus on the synthesis of simple triazine derivatives gave way to the systematic exploration of N-substituted analogues, driven by the recognition that the introduction of nitrogen-containing substituents could profoundly influence the physicochemical and biological properties of the resulting compounds.

Early studies on N-substituted triazines were motivated by the desire to understand the impact of different substituents on the reactivity and stability of the triazine ring. The condensation of cyanoguanidine with various nitriles, for example, enabled the preparation of amine-substituted triazines known as guanamines, which were subsequently investigated for their potential applications in resin and polymer chemistry. The ability to introduce a wide range of N-substituents, including alkyl, aryl, and heteroaryl groups, facilitated the generation of libraries of triazine derivatives for biological screening.

The evolution of academic interest in N-substituted triazines was further propelled by the discovery of their biological activities. Medicinal chemists recognized the triazine scaffold as a promising platform for the development of drugs targeting a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The modular nature of the triazine core, combined with the ease of introducing N-substituents, enabled the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Structure-activity relationship studies played a pivotal role in guiding the rational design of N-substituted triazines. By systematically varying the nature and position of N-substituents, researchers were able to identify structural features associated with enhanced biological activity. For example, the introduction of electron-withdrawing groups, such as trifluoromethyl or halogen atoms, at the aniline moiety of triazine derivatives was shown to increase inhibitory activity against acetylcholinesterase, a key enzyme implicated in neurodegenerative diseases. Similarly, the incorporation of bulky amino groups was found to enhance the inhibition of beta-secretase 1, a target in Alzheimer’s disease research.

The academic interest in N-substituted triazines has also been sustained by advances in computational chemistry and molecular modeling. Docking studies and quantitative structure-activity relationship analyses have provided insights into the binding modes of triazine derivatives at biological targets, facilitating the identification of lead compounds for further development. The integration of synthetic, biological, and computational approaches has thus enabled a more comprehensive understanding of the factors governing the activity of N-substituted triazines.

Table 1.3: Evolution of Research Focus in N-Substituted Triazines

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound and related derivatives is characterized by a dynamic interplay between synthetic innovation, biological evaluation, and mechanistic investigation. The ongoing interest in triazine chemistry is fueled by the scaffold’s capacity to generate molecules with diverse and potent activities, as well as by the persistent challenges associated with optimizing selectivity, efficacy, and physicochemical properties.

Recent research efforts have focused on the synthesis of novel triazine derivatives with tailored substituents, leveraging advances in synthetic methodology to access previously unattainable analogues. The development of new catalytic and green chemistry approaches has enabled the efficient functionalization of the triazine core, expanding the chemical space available for biological screening. The compound this compound, with its unique combination of chloromethyl and 4-ethylphenyl substituents, serves as a model for the design of multifunctional agents with potential applications in medicinal chemistry and materials science.

Biological evaluation of triazine derivatives continues to reveal new activities and mechanisms of action. In the context of neurodegenerative diseases, for example, 1,3,5-triazine-based molecules have been shown to inhibit key enzymes such as acetylcholinesterase and beta-secretase 1, as well as to modulate amyloid-beta aggregation. In oncology, triazine derivatives have demonstrated activity against molecular targets such as DNA methyltransferase, heat shock protein 90, and phosphoinositide 3-kinase, highlighting their potential as anticancer agents. The breadth of biological activities associated with triazine derivatives underscores the scaffold’s versatility and the need for continued exploration of structure-activity relationships.

Despite these advances, several knowledge gaps persist in the field of triazine chemistry. One major challenge is the elucidation of the precise mechanisms by which specific substituents influence biological activity and selectivity. While structure-activity relationship studies have identified general trends, the complex interplay between electronic, steric, and conformational factors remains incompletely understood. The development of predictive models that can accurately forecast the activity of new triazine derivatives is an ongoing area of research.

Another knowledge gap relates to the optimization of physicochemical properties, such as solubility, stability, and permeability, which are critical for the successful translation of triazine derivatives from the laboratory to practical applications. The introduction of polar or lipophilic substituents can have unpredictable effects on these properties, necessitating careful design and evaluation of new analogues.

The current research landscape is also shaped by the need for sustainable and environmentally friendly synthetic methods. The use of hazardous reagents and the generation of toxic byproducts in traditional triazine synthesis have prompted the development of greener alternatives, such as catalytic and solvent-free approaches. The adoption of these methods is essential for reducing the environmental impact of triazine chemistry and for enabling the large-scale production of derivatives with minimal ecological footprint.

Table 1.4: Contemporary Research Directions and Knowledge Gaps in Triazine Chemistry

| Research Direction | Focus | Knowledge Gaps |

|---|---|---|

| Synthetic Methodology | Development of new catalytic and green chemistry approaches | Optimization of reaction conditions for diverse substituents |

| Biological Evaluation | Screening for activity against new molecular targets | Mechanistic understanding of substituent effects |

| Structure-Activity Relationship | Rational design of multifunctional agents | Predictive modeling of activity and selectivity |

| Physicochemical Optimization | Enhancement of solubility, stability, and permeability | Balancing biological activity with drug-like properties |

| Sustainability | Adoption of environmentally friendly synthetic methods | Minimization of hazardous reagents and byproducts |

Properties

IUPAC Name |

6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBNOXIGGKJVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 4-ethylphenylamine is used.

Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the triazine ring, leading to partially or fully reduced triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.

Reduction Products: Reduced triazine derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound can be used to study the effects of triazine derivatives on biological systems

Industry

Industrially, this compound can be used in the production of dyes, resins, and polymers

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Key Structural Features:

- Core structure: 1,3,5-Triazine ring with two amino groups at positions 2 and 2.

- Substituents :

- Position 6 : Chloromethyl (-CH2Cl) for electrophilic reactivity.

- N2 position : 4-Ethylphenyl group (-C6H4-C2H5) for steric and electronic modulation.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine-2,4-Diamine Family

The following table compares structural analogues, focusing on substituent variations and their implications:

Physicochemical and Reactivity Comparisons

- Electrophilicity : The chloromethyl group in the target compound confers higher electrophilicity compared to ethyl or aryl substituents (e.g., 6-ethyl or 4-chlorophenyl derivatives), enabling nucleophilic substitution reactions with alcohols, amines, or thiols .

- Lipophilicity: The 4-ethylphenyl group increases logP values compared to dimethylamino (logP ~1.2 vs. ~0.5), enhancing membrane permeability in biological systems .

- Hydrogen Bonding: Amino groups at positions 2 and 4 facilitate hydrogen bonding, as seen in crystal structures of related triazines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine forms 1D chains via N–H⋯N bonds) .

Biological Activity

6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14ClN5

- Molar Mass : 279.73 g/mol

- CAS Number : 105704-31-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that triazine derivatives can inhibit lysophosphatidic acid acyltransferase β (LPAAT-β), an enzyme implicated in cancer cell proliferation. This inhibition suggests a potential role in cancer therapeutics .

- Antimicrobial Activity : Preliminary studies have demonstrated that compounds within the triazine class exhibit antimicrobial properties. The presence of halogen substituents enhances their effectiveness against various pathogens .

- Cytotoxic Effects : The compound has shown cytotoxic effects against several cancer cell lines. For instance, structural modifications in similar triazine derivatives have resulted in significant cytotoxicity against human leukemia cells (IC50 values as low as 0.13 µM) due to improved DNA binding affinity .

Biological Activity Data

Case Studies

- Anticancer Studies : A study evaluated the anticancer potential of various triazine derivatives including this compound. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, suggesting their utility in cancer treatment .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazine derivatives. The study reported that compounds with chloromethyl groups displayed enhanced activity against both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Research into the mechanism revealed that the compound binds to DNA and interferes with replication processes, which may explain its cytotoxic effects on rapidly dividing cells .

Q & A

Q. What are the established synthetic routes for 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution between cyanuric chloride and 4-ethylphenylamine, followed by chloromethylation. Key optimization factors include:

- Temperature control : Lower temperatures (0–5°C) for initial substitutions reduce side reactions .

- Base selection : Triethylamine is preferred over weaker bases to enhance deprotonation efficiency .

- Solvent choice : Polar aprotic solvents like 1,4-dioxane improve solubility and reaction homogeneity . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) enhances purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (DMSO-d6 or CDCl3) identify substituent integration and confirm regioselectivity. For example, aromatic protons of the 4-ethylphenyl group appear as a doublet (δ 7.2–7.4 ppm), while the chloromethyl group shows a singlet near δ 4.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 263.73 (CHClN) .

Q. What are the primary applications of this compound in biological research?

Methodological Answer:

- Enzyme inhibition studies : The triazine core interacts with ATP-binding pockets in kinases, making it a scaffold for inhibitor design. Assays using fluorescence polarization (FP) or surface plasmon resonance (SPR) can quantify binding affinities .

- Cytotoxicity screening : MTT assays (IC determination) in cancer cell lines (e.g., HeLa or MCF-7) evaluate antitumor potential .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of similar triazine derivatives?

Methodological Answer:

- Standardized assay conditions : Discrepancies in IC values (e.g., 10–50 µM in different studies) may arise from variations in cell culture media, incubation times, or solvent (DMSO) concentrations. Implementing OECD guidelines for in vitro testing improves reproducibility .

- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogs (e.g., 6-(chloromethyl)-N-(3,4-dimethylphenyl) derivatives). Computational docking (AutoDock Vina) identifies steric/electronic influences on target binding .

Q. How does the chloromethyl group influence the compound’s reactivity in substitution reactions, and what methods are used to track these modifications?

Methodological Answer:

- Reactivity profiling : The chloromethyl group undergoes nucleophilic substitution with amines (e.g., morpholine) or thiols (e.g., glutathione). Kinetic studies (UV-Vis monitoring at 260 nm) reveal second-order rate constants .

- Analytical tracking : LC-MS/MS detects intermediates (e.g., 6-(morpholinomethyl) derivatives). Isotopic labeling (C-chloromethyl) coupled with NMR tracks positional modifications .

Q. How can researchers optimize experimental designs for studying the compound’s environmental fate or ecotoxicological impacts?

Methodological Answer:

- Photodegradation studies : Simulate sunlight exposure (Xe lamp, λ > 290 nm) to identify degradation products (e.g., dechlorinated triazines). HPLC-UV quantifies half-lives in aqueous solutions .

- Ecotoxicology assays : Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) evaluate ecological risks. Data normalization to log K values accounts for hydrophobicity-driven bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.